6-Ethoxypyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

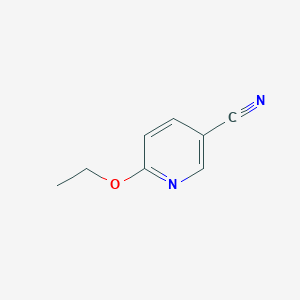

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOHCYKUZOVCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596578 | |

| Record name | 6-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106853-78-5 | |

| Record name | 6-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxypyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethoxypyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-ethoxypyridine-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic methodologies, providing detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development. The presence of the ethoxy and nitrile functionalities provides versatile handles for further chemical modifications, allowing for the exploration of a broad chemical space in the design of novel therapeutic agents. This guide focuses on the most prevalent and practical synthetic routes to this valuable compound.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a halo-substituted pyridine precursor. This pathway involves the displacement of a halide, typically chloride, from the 6-position of the pyridine ring by an ethoxide nucleophile.

The key starting material for this synthesis is 6-chloropyridine-3-carbonitrile, which is commercially available. The reaction proceeds by the attack of sodium ethoxide on the electron-deficient pyridine ring, leading to the formation of the desired this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the SNAr pathway. These values are based on analogous reactions reported in the literature for similar 6-alkoxypyridine-3-carbonitriles.

| Parameter | Value | Reference |

| Starting Material | 6-Chloropyridine-3-carbonitrile | N/A |

| Reagent | Sodium Ethoxide | N/A |

| Solvent | Anhydrous Ethanol | [1] |

| Reaction Temperature | Reflux (approx. 78 °C) | Inferred from similar reactions |

| Reaction Time | 2 - 6 hours | Inferred from similar reactions |

| Typical Yield | 70 - 90% | Inferred from similar reactions |

| Purity | >95% after purification | N/A |

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of this compound from 6-chloropyridine-3-carbonitrile.

Materials:

-

6-Chloropyridine-3-carbonitrile

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.[2]

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 6-chloropyridine-3-carbonitrile (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess sodium ethoxide with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to yield the pure product.

Synthesis Pathway Diagram

Caption: Nucleophilic aromatic substitution pathway for the synthesis of this compound.

Alternative Synthesis Pathways

While the SNAr reaction is the most direct route, other methods for the synthesis of substituted pyridine-3-carbonitriles have been reported. These can be adapted for the synthesis of this compound, although they may be less efficient or require more specialized starting materials.

One notable alternative is the condensation of α,β-unsaturated carbonyl compounds with malononitrile in the presence of a sodium alkoxide in its corresponding alcohol.[3] This method constructs the pyridine ring in a one-pot reaction. However, this approach may lead to the formation of byproducts and the yields can be variable depending on the specific substrates used.

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of 6-chloropyridine-3-carbonitrile with sodium ethoxide. This method is robust, generally high-yielding, and utilizes readily available starting materials. The detailed protocol provided in this guide offers a clear and reproducible procedure for researchers and professionals in the field of drug development. Understanding and applying these synthetic strategies are crucial for the advancement of medicinal chemistry programs that rely on this important chemical intermediate.

References

- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 6-Ethoxypyridine-3-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypyridine-3-carbonitrile is a substituted pyridine derivative characterized by an ethoxy group at the 6-position and a nitrile group at the 3-position. This compound belongs to the broader class of pyridine-3-carbonitriles, which are recognized for their diverse biological activities and serve as important intermediates in organic synthesis.[1] While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties and structure, supplemented with information on related compounds to offer valuable context for researchers.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem |

| Molecular Weight | 148.17 g/mol | Commercial Supplier |

| CAS Number | 106853-78-5 | Commercial Supplier |

| IUPAC Name | This compound | PubChem |

| SMILES | CCOC1=NC=C(C=C1)C#N | PubChem |

| InChI | InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | PubChem |

| Melting Point | 59.11 °C (Predicted) | Commercial Supplier |

| Boiling Point | ~257.8 °C at 760 mmHg (Predicted) | Commercial Supplier |

Note: The melting and boiling points are predicted values and have not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

One common method involves the condensation of a suitable chalcone with malononitrile in a basic medium.[1] For the synthesis of this compound, a plausible synthetic route could be extrapolated from the synthesis of similar compounds.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Considerations (Based on related syntheses):

-

Reaction Conditions: The reaction would likely be carried out under reflux in an alcoholic solvent, such as ethanol, corresponding to the desired ethoxy group.

-

Base: A sodium alkoxide, such as sodium ethoxide, would be a suitable base to facilitate the condensation reaction.

-

Purification: Purification of the final product would typically involve standard techniques such as filtration, recrystallization, and column chromatography.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not available in the public domain. However, based on its structure, the expected spectroscopic characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would show resonances for the ethyl group carbons, the nitrile carbon, and the carbons of the pyridine ring.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration would be expected around 2220-2230 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.17 g/mol ).

Biological Activity and Potential Applications

The biological activities of pyridine-3-carbonitrile derivatives are vast and well-documented. These compounds have shown a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, HIV inhibitory, antimalarial, and anticancer activities.[1] The nitrile substituent at the 3-position of the pyridine ring is often considered a key pharmacophore contributing to these activities.[1]

Given the established biological significance of this class of compounds, this compound could be a valuable candidate for screening in various biological assays to explore its potential as a therapeutic agent. Drug development professionals may find this scaffold to be a promising starting point for the design and synthesis of novel drug candidates.

Logical Relationship of Compound Class to Biological Activity:

Caption: Relationship between the pyridine-3-carbonitrile class and potential bioactivity.

Conclusion

This compound is a pyridine derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound remains scarce, this guide provides a foundational understanding of its chemical structure, predicted properties, and the broader context of the pyridine-3-carbonitrile class. Further experimental validation of its physical properties, development of a specific synthesis protocol, and comprehensive biological screening are necessary to fully elucidate the potential of this compound. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this and related molecules.

References

An In-depth Technical Guide on 6-Ethoxypyridine-3-carbonitrile

This document provides a comprehensive overview of the chemical compound 6-Ethoxypyridine-3-carbonitrile, focusing on its fundamental identifiers and properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identifiers

The unique identification of a chemical substance is paramount for research, development, and regulatory purposes. A combination of identifiers ensures unambiguous reference in scientific literature and databases.

| Identifier Type | Value |

| CAS Number | 106853-78-5[1] |

| PubChem CID | 18929445[1][2] |

| Molecular Formula | C8H8N2O[1][2] |

| Molecular Weight | 148.17 g/mol [1] |

| Monoisotopic Mass | 148.06366 Da[2] |

Structural and Chemical Descriptors

Structural descriptors provide a machine-readable representation of the molecule's topology and stereochemistry, facilitating computational analysis and database searching.

| Descriptor | Value |

| Canonical SMILES | CCOC1=NC=C(C=C1)C#N[2] |

| InChI | InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3[2] |

| InChIKey | RBOHCYKUZOVCGH-UHFFFAOYSA-N[2] |

| IUPAC Name | This compound |

Experimental and Predicted Properties

| Property | Predicted Value |

| XlogP | 1.2[2] |

Note: The properties listed above are based on computational models and should be confirmed through experimental validation.

Methodologies for Compound Identification and Characterization

The standard workflow for identifying and characterizing a novel or synthesized chemical compound like this compound involves a series of analytical techniques.

References

"6-Ethoxypyridine-3-carbonitrile" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of 6-Ethoxypyridine-3-carbonitrile, a compound of interest in various research and development applications.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C8H8N2O[1][2] |

| Molecular Weight | 148.17 g/mol [1] |

| Monoisotopic Mass | 148.06366 Da[2] |

Chemical Structure

The structural formula of this compound is a key determinant of its chemical reactivity and biological activity. The arrangement of its atoms is depicted in the following diagram.

Figure 1: Chemical structure of this compound.

Experimental Protocol: A Note on Synthesis

While a comprehensive experimental protocol is beyond the scope of this core guide, a common synthetic approach for related pyridine carbonitriles involves the reaction of a corresponding 6-halopyridine-3-carbonitrile with sodium ethoxide. This nucleophilic aromatic substitution reaction replaces the halogen atom with an ethoxy group.

For a detailed, validated experimental procedure, researchers should consult peer-reviewed chemical synthesis literature and databases. The following diagram illustrates a generalized workflow for such a synthesis and subsequent analysis.

Figure 2: Generalized workflow for the synthesis and analysis of this compound.

References

Spectroscopic Data of 6-Ethoxypyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Ethoxypyridine-3-carbonitrile. Due to the limited availability of published spectra for this specific molecule, this document presents estimated data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes comprehensive, generalized experimental protocols for obtaining such data.

Estimated Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These estimations are derived from characteristic values for the functional groups present and data from analogous pyridine-3-carbonitrile derivatives.

Table 1: Estimated ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-2 |

| ~7.9 | dd | 1H | H-4 |

| ~6.8 | d | 1H | H-5 |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-6 |

| ~152 | C-2 |

| ~141 | C-4 |

| ~117 | C-5 |

| ~116 | -C≡N |

| ~94 | C-3 |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (77.16 ppm).

Table 3: Estimated IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (Aliphatic) |

| ~2230 | Strong | -C≡N stretch (Nitrile) |

| ~1600, ~1480 | Strong | C=C and C=N stretch (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Table 4: Estimated Mass Spectrometry Data

| m/z | Interpretation |

| ~148 | [M]⁺ (Molecular ion) |

| ~120 | [M-C₂H₄]⁺· |

| ~103 | [M-OC₂H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, should be optimized to obtain a good signal-to-noise ratio.[3]

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[5][6]

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the residual solvent peak or the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[7] Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7][8]

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder. Acquire the infrared spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL, which is then further diluted.[9] The solution must be free of any particulate matter.

-

Instrumentation and Ionization: Introduce the sample into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile, small organic molecule, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern.[10]

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[11]

-

Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. fiveable.me [fiveable.me]

6-Ethoxypyridine-3-carbonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 6-Ethoxypyridine-3-carbonitrile. Due to the limited publicly available experimental data for this specific compound, this document emphasizes established protocols and theoretical frameworks to empower researchers in generating reliable data for their applications.

Core Properties of this compound

Currently, detailed experimental data on the solubility and stability of this compound is scarce in peer-reviewed literature. The following table summarizes the available physical and chemical property predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.17 g/mol | - |

| Predicted Boiling Point | ~257.8 °C at 760 mmHg | Commercial Supplier[1] |

| Predicted Melting Point | 59.11 °C | Commercial Supplier[1] |

| Shelf Life | 1095 days | Commercial Supplier[1] |

| Storage Temperature | Room temperature | Commercial Supplier[1] |

Solubility Profile: A Practical Approach

Recommended Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic solubility of a crystalline organic compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Stability Profile: Ensuring Compound Integrity

The stability of a compound is critical for its storage, handling, and application, particularly in drug development where it impacts safety and efficacy. While a shelf-life of 1095 days is suggested by a commercial supplier, comprehensive stability data under various conditions is not available.

Recommended Experimental Protocol for Stability Assessment

A stability-indicating method is essential to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2][3][4][5][6]

Objective: To evaluate the stability of this compound under various stress conditions and to establish its degradation profile.

Materials:

-

This compound

-

Forced degradation reagents:

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

-

High-purity water

-

Organic solvents for HPLC mobile phase

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Studies (Stress Testing):

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH and heat (e.g., at 60 °C) for a defined period. The nitrile group may be susceptible to hydrolysis under these conditions.

-

Oxidation: Dissolve the compound in a solution of H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A dark control should be run in parallel.

-

For each condition, samples should be taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of this compound in appropriate containers at the following conditions (as per ICH guidelines):

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

The analysis should include assays for the parent compound and quantification of any degradation products.

-

Data Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent peak from all degradation product peaks.

-

Identify and quantify the degradation products.

-

Determine the degradation rate under different conditions.

-

Establish the shelf-life and recommended storage conditions based on the long-term stability data.

Workflow for Stability Assessment

Caption: Workflow for conducting stability studies of this compound.

Signaling Pathways and Experimental Workflows

There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or established experimental workflows beyond its use as a chemical intermediate. For researchers investigating the biological activity of this compound, the initial steps would involve standard in vitro screening assays relevant to the therapeutic area of interest.

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols offer a robust starting point for researchers to generate the necessary data for their specific applications. Adherence to established guidelines, such as those from the ICH, is crucial for ensuring the quality and reliability of the generated data, particularly in the context of drug development.

References

- 1. quora.com [quora.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. snscourseware.org [snscourseware.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

An In-depth Technical Guide to 6-Ethoxypyridine-3-carbonitrile Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-ethoxypyridine-3-carbonitrile and its derivatives. Drawing on existing literature for analogous compounds, this document details potential synthetic routes, structure-activity relationships (SAR), and experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to the 6-Alkoxypyridine-3-carbonitrile Scaffold

The pyridine-3-carbonitrile core is a significant pharmacophore present in a wide array of biologically active compounds.[1][2] The introduction of an alkoxy group, such as an ethoxy or methoxy moiety, at the 6-position of the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. These compounds have garnered attention for their potential as anticancer, antimicrobial, and cardiotonic agents.[2][3] This guide focuses on the 6-ethoxy variant and its analogs, providing a foundational understanding for their exploration in drug discovery programs.

Synthesis of this compound Derivatives

The synthesis of 6-alkoxypyridine-3-carbonitriles can be achieved through several established synthetic routes. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the polysubstituted pyridine ring.

A generalized synthetic approach is the condensation of chalcones with malononitrile in the presence of a base, such as sodium ethoxide in ethanol, to yield the desired this compound derivatives. This method is versatile and can be adapted to produce a wide range of analogs by varying the substituents on the chalcone precursor.

Below is a diagram illustrating a common synthetic pathway for these compounds.

Caption: Synthetic pathway for this compound derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 6-alkoxypyridine-3-carbonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine and any appended aryl rings. Structure-activity relationship studies on analogous 2-methoxypyridine-3-carbonitriles have revealed several key insights that can guide the design of novel 6-ethoxy analogs.[2]

The following diagram illustrates the key structural modification points on the this compound scaffold that can be altered to modulate biological activity.

Caption: Key modification points for SAR studies.

Biological Activity and Quantitative Data

Derivatives of the 6-alkoxypyridine-3-carbonitrile scaffold have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. The data presented below is for 2-methoxy analogs, which serve as a valuable reference for predicting the potential activity of the corresponding 6-ethoxy derivatives.

| Compound ID | R1 (at C4) | R2 (at C6) | Cell Line | IC50 (µM) | Reference |

| 5d | 4-Fluorophenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 2.5 ± 0.3 | [2] |

| DU145 | 3.1 ± 0.4 | [2] | |||

| MBA-MB-231 | 4.2 ± 0.5 | [2] | |||

| 5g | 3-Nitrophenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 1.8 ± 0.2 | [2] |

| DU145 | 2.2 ± 0.3 | [2] | |||

| MBA-MB-231 | 3.5 ± 0.4 | [2] | |||

| 5h | 4-Nitrophenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 1.2 ± 0.1 | [2] |

| DU145 | 1.9 ± 0.2 | [2] | |||

| MBA-MB-231 | 2.8 ± 0.3 | [2] | |||

| 5i | 3-Bromo-4-methoxyphenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 1.0 ± 0.1 | [2] |

| DU145 | 1.5 ± 0.2 | [2] | |||

| MBA-MB-231 | 2.1 ± 0.3 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, adapted from established procedures for analogous compounds.

General Synthetic Procedure for 4-Aryl-6-(aryl/heteroaryl)-2-ethoxypyridine-3-carbonitriles

The following workflow outlines the key steps in the synthesis and characterization of a novel this compound derivative.

Caption: Experimental workflow for synthesis and evaluation.

Detailed Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 0.1 mol of sodium in 70 mL of absolute ethanol) at 5 °C, add a solution of malononitrile (0.08 mol) in 70 mL of ethanol.

-

Addition of Chalcone: After stirring for 5 minutes, add a solution of the appropriate chalcone derivative (0.1 mol) in 150 mL of ethanol dropwise over 2 hours.

-

Reaction: The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterization: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and guided by structure-activity relationship insights from analogous compounds, researchers can efficiently generate and evaluate new derivatives with potentially enhanced biological activities. The experimental protocols provided in this guide offer a practical framework for initiating such investigations. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Ethoxypyridine-3-carbonitrile Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal applications of 6-ethoxypyridine-3-carbonitrile derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on the pyridine-3-carbonitrile scaffold.

Introduction

Pyridine-3-carbonitrile derivatives are a versatile class of heterocyclic compounds that serve as crucial intermediates in the synthesis of numerous biologically active molecules. The incorporation of an ethoxy group at the 6-position of the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives. These compounds have been shown to interact with various biological targets, leading to a broad spectrum of therapeutic effects. This document outlines the synthesis of substituted this compound derivatives and summarizes their biological evaluation.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their potential in medicinal chemistry.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Citation |

| 1a | 4-Chlorophenyl | Phenyl | MCF-7 (Breast) | 43.4 | [1] |

| 1b | 4-Chlorophenyl | Phenyl | MDA-MB-231 (Breast) | 35.9 | [1] |

| 1c | 4-Methoxyphenyl | 4-Nitrophenyl | A2780 (Ovarian) | Not Specified | [2] |

| 1d | 4-Chlorophenyl | Phenyl | HT29 (Colon) | Not Specified | [2] |

| 1e | Phenyl | Thiophen-2-yl | NCIH 460 (Lung) | 25 ± 2.6 nM | [3] |

| 1f | Phenyl | Thiophen-2-yl | RKOP 27 (Colon) | 16 ± 2 nM | [3] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | R1 | R2 | Microorganism | MIC (µM) | Citation |

| 2a | 4-Chlorophenyl | Phenyl | Escherichia coli | 0.013 | [2] |

| 2b | 4-Methoxyphenyl | 4-Nitrophenyl | Escherichia coli | Not Specified | [2] |

Experimental Protocols

A general and reliable method for the synthesis of 4,6-disubstituted-2-ethoxypyridine-3-carbonitriles involves a multi-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with malononitrile in the presence of sodium ethoxide.

Protocol 1: Synthesis of (E)-1-(Substituted-phenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in 50 mL of ethanol.

-

Base Addition: To the stirred solution, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude chalcone in a desiccator. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4,6-Disubstituted-2-ethoxypyridine-3-carbonitrile

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add the synthesized chalcone (5 mmol) and malononitrile (5 mmol, 0.33 g).

-

Solvent and Base: To this mixture, add 30 mL of absolute ethanol. While stirring, add a freshly prepared solution of sodium ethoxide, prepared by dissolving sodium metal (5 mmol, 0.115 g) in 10 mL of absolute ethanol.

-

Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the completion of the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation and Purification: The resulting solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound derivatives.

Caption: General synthetic scheme for this compound derivatives.

Postulated Signaling Pathway Inhibition

Many pyridine-3-carbonitrile derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by these compounds.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

These application notes and protocols are intended to facilitate the exploration of this compound derivatives as a promising scaffold in medicinal chemistry. The provided synthetic methods are robust and can be adapted for the generation of diverse compound libraries for biological screening. Further investigation into the precise mechanisms of action and signaling pathways affected by these compounds will be crucial for their future development as therapeutic agents.

References

The Versatile Building Block: 6-Ethoxypyridine-3-carbonitrile in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypyridine-3-carbonitrile is a versatile heterocyclic building block that holds significant promise in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and structural features, including the electron-withdrawing nitrile group and the electron-donating ethoxy group on the pyridine ring, provide multiple reactive sites for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry. This document provides an overview of its applications and detailed protocols for its use in the synthesis of functionalized pyridine derivatives.

Key Applications in Organic Synthesis

The strategic placement of the ethoxy and cyano groups on the pyridine ring makes this compound an attractive starting material for the synthesis of a wide range of heterocyclic compounds. Key transformations include multicomponent reactions to construct highly substituted pyridine cores and functionalization of the pyridine ring to introduce further diversity.

Multicomponent Synthesis of Polysubstituted Pyridines

One of the most powerful applications of this compound is in one-pot multicomponent reactions for the efficient synthesis of complex pyridine derivatives. These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. A notable example is the synthesis of 2-amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile derivatives.

A one-pot reaction involving an aromatic aldehyde, malononitrile, and this compound in the presence of a suitable base can lead to the formation of highly functionalized pyridines. These structures are of particular interest in drug discovery due to their structural resemblance to known bioactive molecules.

Table 1: Synthesis of 2-Amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile Derivatives

| Entry | Aryl Aldehyde | Amine Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ammonium Acetate | ZnCl₂ | Ethanol | 80 | 5 | 93 |

| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | ZnCl₂ | Ethanol | 80 | 5 | - |

| 3 | 4-Methylbenzaldehyde | Ammonium Acetate | ZnCl₂ | Ethanol | 80 | 5 | - |

| 4 | Benzaldehyde | Ethylamine | ZnCl₂ | Ethanol | 80 | 5 | 94 |

| 5 | Benzaldehyde | p-Toluidine | ZnCl₂ | Ethanol | 80 | 5 | 91 |

| 6 | Benzaldehyde | Aniline | ZnCl₂ | Ethanol | 80 | 5 | 90 |

Note: Yields are based on reported data for analogous 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.[1]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives

This protocol is adapted from a general method for the synthesis of similar pyridine derivatives.[1]

Materials:

-

Aryl aldehyde (0.06 mol)

-

Malononitrile (0.06 mol)

-

Primary amine (e.g., ethylamine, aniline, or p-toluidine) or ammonium acetate (0.069 mol)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.09 mol)

-

Dry Ethanol (20 mL)

Procedure:

-

In a round-bottom flask, combine the aryl aldehyde (0.06 mol), malononitrile (0.06 mol), the chosen primary amine or ammonium acetate (0.069 mol), and anhydrous ZnCl₂ (0.09 mol) in dry ethanol (20 mL).

-

Stir the reaction mixture at 80 °C for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the precipitate by filtration.

-

Wash the solid with cold ethanol and then methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the purified 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivative.

Expected Outcome: This procedure is expected to yield the desired polysubstituted pyridine derivatives in good to excellent yields (90-94%).[1] The products can be characterized by standard analytical techniques such as ¹H-NMR, FT-IR, and Mass Spectrometry.

Logical Workflow for Synthesis

The synthesis of these complex pyridine derivatives from this compound can be visualized as a streamlined workflow.

References

Application Notes and Protocols for 6-Ethoxypyridine-3-carbonitrile in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with its presence in a wide array of insecticides, fungicides, and herbicides.[1][2] The unique electronic properties and versatile substitution patterns of the pyridine ring allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. 6-Ethoxypyridine-3-carbonitrile, while not a widely commercialized agrochemical itself, represents a valuable starting intermediate for the synthesis of novel crop protection agents. Its ethoxy and carbonitrile functionalities provide key reactive handles for the construction of more complex molecules with potential agrochemical applications.

These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical research, including detailed synthetic protocols, potential derivatization strategies for developing new active ingredients, and standardized bioassay protocols to evaluate their efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-5-cyanopyridine

-

Sodium ethoxide solution (21% in ethanol)

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-cyanopyridine (1 equiv.). Dissolve the starting material in anhydrous ethanol (10 mL/g of starting material).

-

Addition of Sodium Ethoxide: While stirring the solution at room temperature, add a 21% solution of sodium ethoxide in ethanol (1.2 equiv.) dropwise over a period of 15 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Novel Agrochemicals

This compound serves as a versatile intermediate for the synthesis of a variety of potential agrochemicals. The cyano group can be hydrolyzed, reduced, or converted to other functional groups, while the pyridine ring can be further functionalized.

Potential as an Intermediate for Insecticides

Pyridine-based insecticides, such as neonicotinoids, have been highly successful commercially. The this compound scaffold can be elaborated to generate novel insecticidal compounds.

Hypothetical Derivatization Pathway for an Insecticide

Caption: Hypothetical pathway to a neonicotinoid-like insecticide.

Table 1: Insecticidal Activity of Structurally Related Pyridine Derivatives

| Compound Class | Target Pest | Activity Metric (LC50/LD50) | Reference |

| Thieno[2,3-b]pyridines | Aphis gossypii | Promising results | [3] |

| Pyriproxyfen Derivatives | Myzus persicae | 87.5% mortality at 600 µg/mL | [4] |

| Substituted Pyridines | Spodoptera littoralis | LC50 = 44.66 mg/L (for most toxic compound) | [5] |

| Tetrahydroisoquinoline-carbonitriles | Aphis gossypii | Promising insecticidal activity | [6] |

Potential as an Intermediate for Fungicides

Pyrimidine and pyridine derivatives are known to exhibit significant antifungal properties.[7] By modifying the this compound core, novel fungicides could be developed.

Hypothetical Derivatization Pathway for a Fungicide

Caption: Hypothetical pathway to a fungicidal pyridine carboxamide.

Table 2: Fungicidal Activity of Structurally Related Pyrimidine and Pyridine Derivatives

| Compound Class | Target Fungi | Activity Metric (EC50) | Reference |

| Pyrimidine Derivatives with Amide | Phomopsis sp. | 10.5 µg/mL | [8] |

| Nitrofuran Derivatives | H. capsulatum, P. brasiliensis | 0.48 µg/mL | [9] |

| 1,2,4-Oxadiazole Derivatives | R. solani, F. graminearum, E. turcicum, C. capsica | 8.81 - 38.88 µg/mL | [10] |

Potential as an Intermediate for Herbicides

Phenoxypyridine and other pyridine derivatives have been successfully developed as herbicides that inhibit key plant enzymes like protoporphyrinogen oxidase (PPO).[11]

Hypothetical Derivatization Pathway for a Herbicide

Caption: Hypothetical pathway to a PPO-inhibiting herbicide.

Table 3: Herbicidal Activity of Structurally Related Pyridine Derivatives

| Compound Class | Target Weeds | Activity Metric | Reference |

| Phenoxypyridine-Coumarin Hybrids | Various weeds | Better than oxyfluorfen in field trials | [11] |

| Pyrido[2,3-d]pyrimidines | Bentgrass | As active as clomazone and flumioxazin | [12][13] |

| sec-p-menthane-7-amine derivatives | Barnyard grass, Rape | Higher activity than glyphosate and diuron | [14] |

| 1,2,4-Oxadiazole Compounds | Arabidopsis thaliana | IC50 = 17.63 µM (LPOR inhibition) | [15] |

Protocols for Biological Assays

Protocol 1: Insecticidal Activity Assay (Leaf-Dip Bioassay)

Objective: To evaluate the contact toxicity of derivatized compounds against a model insect pest (e.g., Myzus persicae - green peach aphid).

Materials:

-

Test compounds

-

Acetone (analytical grade)

-

Triton X-100 (surfactant)

-

Distilled water

-

Cabbage or radish seedlings

-

Adult apterous aphids (Myzus persicae)

-

Petri dishes

-

Filter paper

-

Fine camel hair brush

-

Spray bottle

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make serial dilutions with distilled water containing 0.1% Triton X-100 to obtain the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control solution should be prepared with acetone and Triton X-100 in water only.

-

Leaf Treatment: Detach leaves from healthy cabbage or radish seedlings. Dip each leaf into a test solution for 10-15 seconds with gentle agitation. Allow the leaves to air dry completely.

-

Infestation: Place a piece of moistened filter paper in the bottom of a Petri dish. Place the treated, dried leaf on the filter paper. Using a fine camel hair brush, carefully transfer 20-30 adult aphids onto the leaf surface.

-

Incubation: Seal the Petri dishes with perforated lids to allow for air circulation. Incubate the dishes at 25 ± 1 °C with a 16:8 hour (light:dark) photoperiod.

-

Mortality Assessment: Assess aphid mortality after 24 and 48 hours. Aphids that are unable to move when prodded gently with the brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using Probit analysis.

Protocol 2: Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To evaluate the in vitro antifungal activity of derivatized compounds against a panel of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

Materials:

-

Test compounds

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Actively growing cultures of test fungi on PDA plates

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Test Medium: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 45-50 °C.

-

Incorporation of Test Compounds: Dissolve the test compounds in a minimal amount of DMSO to prepare stock solutions. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5 µg/mL). A control plate should be prepared with DMSO only. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Incubation: Incubate the plates at 25 ± 1 °C in the dark.

-

Measurement and Analysis: When the fungal growth in the control plate has almost reached the edge of the plate, measure the diameter of the fungal colony on all plates. Calculate the percentage of mycelial growth inhibition for each treatment using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment. Determine the EC50 value for each compound.

Protocol 3: Herbicidal Activity Assay (Seed Germination and Seedling Growth)

Objective: To evaluate the pre-emergence herbicidal activity of derivatized compounds on model weed species (e.g., Echinochloa crus-galli - barnyardgrass, Amaranthus retroflexus - redroot pigweed).

Materials:

-

Test compounds

-

Acetone

-

Distilled water

-

Agar

-

Petri dishes

-

Seeds of test weed species

-

Growth chamber

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone. Prepare a series of dilutions in distilled water to obtain the desired test concentrations (e.g., 100, 50, 10, 1 µg/mL).

-

Preparation of Agar Medium: Prepare a 0.8% (w/v) agar solution in distilled water and autoclave. Cool to about 45 °C.

-

Plating: In each Petri dish, place a filter paper. Pipette 5 mL of the test solution onto the filter paper. As an alternative, mix the test solution with the molten agar before pouring into the plates.

-

Sowing Seeds: Place 20-30 seeds of the test weed species evenly on the surface of the filter paper or agar in each Petri dish.

-

Incubation: Seal the Petri dishes and place them in a growth chamber at 25 °C with a 12:12 hour (light:dark) photoperiod.

-

Assessment: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.

-

Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth compared to the untreated control. Determine the GR50 (concentration causing 50% growth reduction) for each parameter.

Hypothetical Signaling Pathway for a Derived Insecticide

Derivatives of this compound could potentially be designed to target the insect nervous system, a common mode of action for many insecticides. The following diagram illustrates a hypothetical mechanism where a derived compound acts as an antagonist of the nicotinic acetylcholine receptor (nAChR).

Hypothetical Mode of Action: nAChR Antagonism

Caption: Hypothetical antagonism of the nicotinic acetylcholine receptor by a derived insecticide.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 11. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Ethoxypyridine-3-carbonitrile: Reaction Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms and kinetics relevant to the synthesis of 6-ethoxypyridine-3-carbonitrile and its derivatives. This document includes detailed experimental protocols, mechanistic insights, and a summary of kinetic parameters where available, tailored for professionals in chemical research and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the cyano and ethoxy groups, which allow for further molecular modifications. The pyridine scaffold is a common motif in many biologically active compounds. Understanding the reaction mechanisms and kinetics for the synthesis of such molecules is crucial for process optimization, yield improvement, and the development of novel synthetic routes.

The primary synthetic route to 6-alkoxypyridine-3-carbonitriles is a variation of multicomponent reactions such as the Guareschi-Thorpe and Hantzsch pyridine syntheses. These reactions offer an efficient way to construct the pyridine ring from simple acyclic precursors.

Reaction Mechanisms

The synthesis of this compound and its analogs typically proceeds through a one-pot multicomponent reaction involving an α,β-unsaturated carbonyl compound (or its precursor), a compound with an active methylene group (like malononitrile), and a source of ammonia or an amine, in an alcoholic solvent which also acts as the alkoxy source.

A plausible mechanism for the formation of a this compound derivative is depicted below. The reaction is generally base-catalyzed and involves a cascade of condensation, addition, and cyclization reactions.

Proposed General Mechanism:

The reaction can be initiated by either a Knoevenagel condensation or a Michael addition.

-

Step 1: Knoevenagel Condensation. An aldehyde or ketone reacts with malononitrile in the presence of a base to form a dicyanostyrene derivative (a Knoevenagel adduct).

-

Step 2: Michael Addition. A nucleophile, such as the enolate of another active methylene compound or an enamine, adds to the β-position of the α,β-unsaturated system of the Knoevenagel adduct.

-

Step 3: Cyclization. The intermediate then undergoes an intramolecular cyclization through the attack of a nitrogen atom (from ammonia or an amine) onto one of the nitrile groups.

-

Step 4: Tautomerization and Aromatization. The cyclized intermediate undergoes tautomerization and subsequent aromatization, often through the elimination of a small molecule like water or hydrogen, to yield the stable pyridine ring. The ethoxy group at the 6-position is incorporated from the ethanol solvent, which can act as a nucleophile in the presence of a base.

Reaction Kinetics

The rate-determining step in many of these pyridine syntheses is believed to be the initial Michael addition or the subsequent cyclization step. The overall reaction rate is influenced by several factors:

-

Nature of the Substituents: Electron-withdrawing groups on the aldehyde can accelerate the initial Knoevenagel condensation. The steric bulk of the substituents on the reactants can also affect the rate of the cyclization step.

-

Catalyst: The choice and concentration of the base catalyst are critical. Stronger bases can accelerate the deprotonation of the active methylene compounds, but may also lead to side reactions.

-

Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

-

Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products.

| Parameter | Influence on Reaction Rate | Notes |

| Aldehyde Substituents | Electron-withdrawing groups generally increase the rate. | Facilitates the initial nucleophilic attack in the Knoevenagel condensation. |

| Catalyst Concentration | Rate increases with catalyst concentration up to a certain point. | Excess base can lead to side reactions and decrease the overall yield. |

| Temperature | Rate increases with temperature. | Optimization is needed to balance reaction rate and selectivity. |

| Solvent Polarity | Polar aprotic solvents often favor the reaction. | Solvates charged intermediates and transition states. |

Experimental Protocols

The following are detailed protocols for the synthesis of functionalized this compound derivatives, based on established literature procedures for similar compounds.

Protocol 1: One-Pot Synthesis of 2-Amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile

This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile derivatives.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Malononitrile (20 mmol)

-

Ethanol (50 mL)

-

Piperidine (1 mmol)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (10 mmol) and malononitrile (20 mmol) in ethanol (50 mL).

-

Add piperidine (1 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the precipitate with cold ethanol (2 x 10 mL).

-

Dry the product in a vacuum oven at 60 °C.

-

Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Yield: 70-90%

Application Notes and Protocols for High-Throughput Screening of 6-Ethoxypyridine-3-carbonitrile Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyridine-3-carbonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the "6-Ethoxypyridine-3-carbonitrile" core structure. The primary objective of the described assay is to identify and characterize novel analogs with potent antiproliferative activity against various cancer cell lines. The following protocols are designed to be adaptable for large-scale screening campaigns in a drug discovery setting.

Application Note 1: Cell-Based Phenotypic Screening for Antiproliferative Agents

Scientific Background:

Many pyridine-3-carbonitrile derivatives have been shown to exhibit significant cytotoxic effects against various human cancer cell lines.[2][3] The mechanism of action for some of these compounds has been linked to the inhibition of key cellular signaling pathways involved in cell proliferation and survival, such as the Pim-1 kinase pathway.[4] Therefore, a cell-based phenotypic screening approach is a robust method to identify novel compounds that induce cancer cell death or inhibit cell growth.

Assay Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells. This assay is well-suited for HTS due to its simplicity, reliability, and amenability to automation.

Objectives:

-

To screen a library of "this compound" analogs to identify compounds with significant antiproliferative activity against a panel of cancer cell lines.

-

To determine the half-maximal inhibitory concentration (IC50) values for the most active compounds.

-

To create a structure-activity relationship (SAR) profile for the screened library to guide future lead optimization efforts.

Experimental Protocols

Protocol 1: MTT Assay for High-Throughput Cytotoxicity Screening

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, SW620, HeLa)[2]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Compound library (dissolved in DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette and/or automated liquid handling system

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation

Table 1: Cytotoxic Activity of Selected this compound Analogs

| Compound ID | Modification | A549 IC50 (µM) | HepG2 IC50 (µM) | SW620 IC50 (µM) | HeLa IC50 (µM) |

| LEAD-001 | This compound | > 50 | > 50 | > 50 | > 50 |

| ANALOG-A | R1 = 4-chlorophenyl | 15.2 | 22.5 | 18.9 | 25.1 |

| ANALOG-B | R1 = 4-methoxyphenyl | 28.7 | 35.1 | 31.4 | 40.3 |

| ANALOG-C | R2 = Thiophene | 8.5 | 12.3 | 9.1 | 14.8 |

| ANALOG-D | R1 = 4-nitrophenyl, R2 = Thiophene | 2.1 | 3.5 | 1.8 | 4.2 |

| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.5 | 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: High-Throughput Screening (HTS) workflow for cytotoxicity assessment.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the Pim-1 kinase signaling pathway.

References